Delphinidin Chloride

Catalog No.
S525603
CAS No.
528-53-0
M.F
C15H11ClO7
M. Wt
338.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delphinidin Chloride

CAS Number

528-53-0

Product Name

Delphinidin Chloride

IUPAC Name

2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol chloride

Molecular Formula

C15H11ClO7

Molecular Weight

338.69 g/mol

InChI

InChI=1S/C15H10O7.ClH/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6;/h1-5H,(H5-,16,17,18,19,20,21);1H

InChI Key

FFNDMZIBVDSQFI-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble

Synonyms

Delphinidin Chloride; Delphinidine; Delphinidol; Ephdine

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-]

The exact mass of the compound Delphinidin is 338.0193 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)insoluble in waterinsoluble in alcohol; soluble in benzene, chloroform, ether, carbon disulfide, petroleum ethermiscible with most fixed oils; not miscible with castor oil; soluble in volatile oilsinsoluble. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Anthocyanins - Supplementary Records. It belongs to the ontological category of anthocyanidin chloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emollient; Skin protecting; Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

Delphinidin chloride (CAS: 528-53-0) is a high-purity analytical standard of the delphinidin aglycone, a flavylium cation characterized by a highly reactive 3',4',5'-trihydroxylated B-ring [1]. In scientific procurement, it is primarily sourced as an absolute reference standard for HPLC/MS quantification, a baseline positive control for antioxidant assays, and a starting material for synthesizing lipophilic anthocyanin derivatives. Its absolute purity and specific salt form distinguish it from crude botanical extracts, ensuring reproducible molar concentrations and eliminating the variable steric hindrance caused by natural glycosylation in sensitive in vitro and cell-based models[1].

Substituting delphinidin chloride with closely related anthocyanidins (such as cyanidin or malvidin) or crude plant extracts fundamentally alters experimental outcomes and process chemistry [1]. The unique tri-hydroxy B-ring makes delphinidin highly susceptible to pH-induced degradation, requiring specific acidic handling protocols that differ from more stable mono- or di-hydroxylated analogs [2]. Furthermore, substituting the pure chloride salt with its natural glycoside form (e.g., delphinidin-3-glucoside) introduces steric hindrance at the C3 position, which significantly reduces its free-radical scavenging efficiency and alters its membrane permeability and binding kinetics in targeted kinase assays[1].

Analytical Mass Balance: pH-Dependent Degradation Pathways

In aqueous environments at neutral or physiological pH, anthocyanidins undergo rapid degradation. Delphinidin chloride specifically degrades to yield gallic acid, whereas its di-hydroxylated analog, cyanidin chloride, degrades into protocatechuic acid [1]. Tracking these specific phenolic acid metabolites is mandatory for calculating true analytical recovery in clinical or ex vivo samples.

Evidence DimensionPrimary phenolic acid degradation product in water/buffer
Target Compound DataYields Gallic Acid (e.g., 53 µM from initial concentration, accounting for ~31% of loss)
Comparator Or BaselineCyanidin chloride yields Protocatechuic Acid (e.g., 58 µM, accounting for ~39% of loss)
Quantified DifferenceDistinct phenolic acid degradation pathways requiring different analytical tracking markers.
ConditionsAqueous/buffer solution over 24 hours.

Forces analytical chemists to procure the exact standard to calibrate mass-balance recovery models for specific degradation metabolites.

Precursor Suitability: Aglycone vs. Glycoside Steric Hindrance

Plant-derived anthocyanins typically exist as glycosides (e.g., delphinidin 3-O-glucoside). However, the bulky sugar moiety at the C3 position sterically hinders the molecule, reducing its antioxidant activity in specific radical scavenging assays compared to the purified aglycone [1]. Procurement of the chloride salt provides the unhindered aglycone, which is critical for maximum reactivity and for serving as a precursor in lipophilization syntheses.

Evidence DimensionRadical scavenging activity and C3-site accessibility
Target Compound DataUnhindered C3-OH group; higher DPPH radical scavenging activity
Comparator Or BaselineDelphinidin 3-O-glucoside (Myrtillin) exhibits lower activity due to C3-bulky sugar group steric hindrance
Quantified DifferenceAglycone demonstrates superior free-radical quenching efficiency over its sterically hindered 3-O-glucoside counterpart.
ConditionsIn vitro DPPH radical scavenging assay.

Justifies the selection of the synthetic or highly purified aglycone chloride salt over cheaper, more abundant plant glycoside extracts for structure-activity relationship (SAR) studies.

Targeted Kinase Inhibition: Impact of B-Ring Methoxylation

The hydroxylation pattern of the B-ring strictly governs the ability of anthocyanidins to inhibit the epidermal growth-factor receptor (EGFR). Delphinidin chloride acts as a potent inhibitor of EGFR protein tyrosine kinase activity [1]. In stark contrast, malvidin chloride, which features a methoxylated B-ring, is completely inactive in the same concentration range.

Evidence DimensionEGFR protein tyrosine kinase inhibition (IC50)
Target Compound DataPotent inhibition (IC50 ~ 1.3 µM)
Comparator Or BaselineMalvidin chloride (Inactive up to 100 µM)
Quantified Difference>76-fold difference in inhibitory potency due to B-ring methoxylation.
ConditionsIn vitro human vulva carcinoma cell line A431 / EGFR PTK assay.

Proves that buyers cannot substitute delphinidin with methoxylated anthocyanidins like malvidin in targeted oncology or kinase-inhibition assays.

Low-Dose Cellular Efficacy: IL-8 Anti-Inflammatory Response

In cellular models of inflammation, the tri-hydroxylated B-ring of delphinidin provides superior potency compared to the di-hydroxylated cyanidin. When evaluating the suppression of IL-8 production in cigarette smoke extract (CSE)-treated small airway epithelial (SAE) cells, delphinidin chloride achieved significant inhibition at a much lower concentration than cyanidin chloride [1].

Evidence DimensionMinimum concentration for significant IL-8 inhibition
Target Compound DataSignificant IL-8 inhibition at 1 µM
Comparator Or BaselineCyanidin chloride requires 10 µM for significant inhibition
Quantified Difference10-fold lower effective dose requirement for delphinidin.
ConditionsCSE-treated SAE cells, dose-response evaluation (0.1, 1, and 10 µM).

Drives the procurement of delphinidin for high-sensitivity cellular assays where minimizing compound concentration is critical to avoid solvent toxicity.

Analytical Mass Balance & Metabolite Tracking

Because delphinidin degrades specifically to gallic acid at physiological pH, it is the required baseline standard for HPLC/MS workflows quantifying true anthocyanin recovery and metabolic breakdown in ex vivo or clinical samples[1].

Precursor for Lipophilic Antioxidant Synthesis

The unhindered C3-hydroxyl group of the delphinidin aglycone makes it the ideal starting material for lipophilization (e.g., acylation) to create lipid-soluble antioxidants for cosmetic or food chemistry formulations, a process blocked in standard glycoside extracts [2].

EGFR Kinase Inhibitor Screening

Due to its potent, low-micromolar inhibition of EGFR protein tyrosine kinase—activity that is completely abolished in methoxylated analogs like malvidin—delphinidin chloride is a critical positive control in oncology and receptor-binding assays [3].

Purity

>97% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless, oily liquid aerosol dispersed in air.
Colorless, oily liquid aerosol dispersed in air. [Note: Has an odor like burned lubricating oil.]

Color/Form

Colorless, oily liquid
Colorless, oily liquid aerosol dispersed in air.
Transparent colorless oily liquid

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

338.0193304 Da

Monoisotopic Mass

338.0193304 Da

Boiling Point

680 °F

Flash Point

380 °F (open cup)
(oc) 380 °F

Heavy Atom Count

23

Density

0.9
0.90

Odor

Practically odorless even when warmed
Odor like burned lubricating oil

Appearance

Solid powder

Melting Point

0 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EM6MD4AEHE

Related CAS

13270-61-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2807 companies from 23 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 664 of 2807 companies. For more detailed information, please visit ECHA C&L website;
Of the 21 notification(s) provided by 2143 of 2807 companies with hazard statement code(s):;
H304 (93.89%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Mineral oil, also called USP mineral oil, is a colorless, oily liquid. It has an odor like burned lubricating oil. It is not soluble in water. Mineral oil is a mixture of various liquid chemicals from naturally occurring crude petroleum oil. It has different formulations depending on intended use (e.g., medicinal use formulations are different from industrial use formulations). Mineral oil is generally categorized into either "untreated or mildly treated" or "highly refined" classes. Highly refined oils (white mineral oils) are technical-grade or medicinal-grade mineral oils free of all compounds that would affect color, taste, odor and usefulness as pharmaceutical or food materials. USE: Mineral oil is an important commercial chemical. White mineral oil is used in human and veterinary medical preparations, cosmetics, lubricant, protective coating, as a food additive in confectionary and food preparation, and in chemical processes. Industrial grade mineral oils are used in manufacturing, mining, construction, automotive and diesel engine oils and lubricants. EXPOSURE: Workers that use mineral oil may breathe in mists or have direct skin contact. The general population may be exposed by dermal contact with consumer products and consumption of foods containing mineral oil. Mineral oil is a very common ingredient in many consumer products such as art supplies, auto care, home maintenance, personal care, pesticides and pet care. Mineral oil is a member of a class of petroleum products which contain a wide range of chemicals. If released to the environment, mineral oils may be broken down in air. They are not expected to be broken down by sunlight. Some chemicals in mineral oil will move into air from moist soil and water surfaces. Mineral oils are not expected to move through soil. They will not be broken down completely by microorganisms. RISK: Lung and skin irritation have been reported following occupational exposure to mineral oils. Numerous cases of skin cancer, most often of the scrotum, have been reported following occupational exposure to untreated or mildly treated mineral oils. There is limited and inconsistent evidence for cancer at other sites (respiratory system, gastrointestinal system, pancreas, leukemia) in these workers. No clear evidence of cancer in humans following occupational exposure to refined (e.g. technical- or medical-grade) white mineral oil has been reported. Highly refined mineral oils have low toxicity in animals following ingestion, inhalation, and skin contact because very little is absorbed into the body. Slight skin and eye irritation were observed in laboratory animals after direct contact with highly refined mineral oils. No allergic skin reactions were observed. Mild lung, cardiac, liver, and immune system changes were observed in laboratory animals following repeated exposure to high air levels of mineral oil mists. No toxic effects were observed at low air levels or following repeated exposure to the skin or in the diet. No evidence of infertility, abortion, or birth defects was observed in laboratory animals exposed to high levels of highly refined mineral oil before and/or pregnancy. Data on the potential for untreated or mildly treated mineral oil to cause infertility, abortion, or birth defects in laboratory animals were not available. Skin tumors have been observed in laboratory animals following repeated skin exposure to untreated or mildly treated mineral oil. No tumors developed in laboratory animals following repeated skin exposure to highly refined mineral oil. Tumors formed in some animals following injection under the skin at the site of injection. Tumors were not induced in laboratory animals exposed to mineral oil via ingestion or inhalation over time. The International Agency for Research on Cancer and the U.S. National Toxicology Program 14th Report on Carcinogens program have determined that untreated or mildly treated mineral oils are confirmed/known human carcinogens based on sufficient evidence in humans and animals. The International Agency for Research on Cancer determined that highly refined oils are not classifiable as to their carcinogenicity based on insufficient evidence in humans and animals. The U.S. National Toxicology Program 14th Report on Carcinogens program has not assessed the potential for highly refined (white) mineral oil to cause cancer in humans. The potential for mineral oil (untreated, mildly treated, or highly refined) to cause cancer in humans has not been assessed by the U.S. EPA IRIS program. (SRC)

Therapeutic Uses

In severe cases of constipation, such as with fecal impaction, mineral oil and stool softener laxatives administered orally or rectally are indicated to soften the impacted feces. To help complete the evacuation of the impacted colon, a rectal stimulation or saline laxative may follow.
Medication (vet): orally, as a laxative with light grades (low viscosity) even having some advantage in animals over heavy grades (high viscosity).
MEDICATION (VET): A preparation that contains 0.5% neomycin, 1% carbaryl, 9% sulfacetamide, 0.5% tetracaine, and 88.1% mineral oil is used in treatment of ear infections and ear mite infestations of small animals, including rabbits...
Increase water retention in the stool by coating surfaces of stool and intestines with a water-immiscible film. Lubricant effect eases passage of contents through intestines. Emulsification of lubricant tends to enhance its ability to soften stool mass.
...Promotes bowel movement by retarding water reabsorption; there is no stimulation of peristalsis.
Medication (vet): Topically, it has been used as a vehicle in ointments (including ophthalmic), wound dressings, and intramammary products. Arguments against its use in the latter have been based on the potential carcinogenicity of certain grades (for the consumer of milk) or difficulty of eliminating last few droplets from man's food supply.
Previously published results showed that both in vitro and in vivo coconut oil (CNO) treatments prevented combing damage of various hair types. Using the same methodology, an attempt was made to study the properties of mineral oil and sunflower oil on hair. Mineral oil (MO) was selected because it is extensively used in hair oil formulations in India, because it is non-greasy in nature, and because it is cheaper than vegetable oils like coconut and sunflower oils. The study was extended to sunflower oil (SFO) because it is the second most utilized base oil in the hair oil industry on account of its non-freezing property and its odorlessness at ambient temperature. As the aim was to cover different treatments, and the effect of these treatments on various hair types using the above oils, the number of experiments to be conducted was a very high number and a technique termed as the Taguchi Design of Experimentation was used. The findings clearly indicate the strong impact that coconut oil application has to hair as compared to application of both sunflower and mineral oils. Among three oils, coconut oil was the only oil found to reduce the protein loss remarkably for both undamaged and damaged hair when used as a pre-wash and post-wash grooming product. Both sunflower and mineral oils do not help at all in reducing the protein loss from hair. This difference in results could arise from the composition of each of these oils. Coconut oil, being a triglyceride of lauric acid (principal fatty acid), has a high affinity for hair proteins and, because of its low molecular weight and straight linear chain, is able to penetrate inside the hair shaft. Mineral oil, being a hydrocarbon, has no affinity for proteins and therefore is not able to penetrate and yield better results. In the case of sunflower oil, although it is a triglyceride of linoleic acid, because of its bulky structure due to the presence of double bonds, it does not penetrate the fiber, consequently resulting in no favorable impact on protein loss.

Vapor Pressure

<0.5 mmHg

Pictograms

Health Hazard

Health Hazard

Impurities

Polynuclear aromatic compounds have been detected in samples of mineral oil for medicinal and cosmetic uses.

Other CAS

528-53-0
8012-95-1

Wikipedia

Delphinidin

Drug Warnings

In the 1940s, oleothorax (paraffin oil instillation) was widely used to treat patients with apical tuberculosis. The oil plombage should have been removed after a few years; however, since oleothoraces were usually asymptomatic, removal was uncommon. These in the meantime elderly patients are at risk of late complications, such as rupture of the oleothorax and aspiration of oil. We report the case of a 69-year-old man with a spontaneous rupture of an oleothorax leading to oil aspiration, lipid pneumonia and culture-proven disseminated tuberculosis with fatal outcome. Unexpected positive PCR for M. tuberculosis-DNA in tracheal secretions was one of the leading signs in this case. Thus oil plombage in patients with oleothorax may be "time bombs". Primary physicians should be aware of this life-threatening complication.
In recent years, the oral use of mineral oil has not been advocated because of the possibility of interference with the absorption of fat-soluble vitamins and the danger of pulmonary aspiration. The dose required for the former effect exceeds that normally used in clinical practice. ... Oral mineral oil should not be given to patients with swallowing abnormalities.
Oral mineral oil is not recommended for bedridden elderly patients since they are more prone to aspiration of oil droplets, which amy produce lipid pneumonia.
Oral mineral oil is not recommended for children up to 6 years of age since patients in this age group are more prone to aspiration of oil droplets, which may produce lipid pneumonia.
For more Drug Warnings (Complete) data for Mineral oil (6 total), please visit the HSDB record page.

Use Classification

Cosmetics -> Emollient; Viscosity controlling

Methods of Manufacturing

After removing the lighter hydrocarbons from petroleum by distillation, the residue is again subjected to distillation at a temperature between 330 deg and 390 deg, and the distillate treated first with H2SO4, then with NaOH, and afterward decolorized by filtering through bone black, animal charcoal, or fuller's earth. The purified product is again chilled, to remove paraffin, and redistilled at a temperature above 330 deg. In some instances the H2SO4 treatment is omitted.

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing
Recycling
Transportation equipment manufacturing
Waste to energy
Wholesale and retail trade
recycling
waste to energy
Paraffin oils: ACTIVE
About 1% of the total mineral oil consumption is used to formulate lubricants.
Mineral oil, heavy or light, is a complex mixture of hydrocarbons derived from crude petroleum and is used as a lubricant laxative. In refinement for human use, the aromatic amines and unsaturated hydrocarbons are removed from petroleum, leaving a variety of saturated hydrocarbons. Light mineral oil is similar to mineral oil but lower molecular weight hydrocarbons predominate, resulting in lower viscosity and specific gravity; it is not intended for use in internal liquid products. ... Mineral oil may contain tocopherol or butylated hydroxytoluenes to inhibit oxidation. The palatability of mineral oil is improved when it is emulsified with acacia.

Analytic Laboratory Methods

Method: NIOSH 1400, Issue 2; Procedure: Gas chromatography with flame ionization detector; Analyte: mineral oil; Matrix: Air; Detection Limit: 0.05 mg per sample.
Use of 1,1,2-trichlorotrifluoroethane for the quantitative determination of mineral oil air sample by UV absorption.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

Concurrent use of /anticoagulants, coumarin- or indandione-derivative, oral, or contraceptive, oral, or digitalis glycosides or fat-soluble vitamins such as A, D, E, and K/ with mineral oil may interfere with the proper absorption of these or other medications and reduce their effectiveness.
In addition to interfering with absorption of oral anticoagulants, mineral oil also decreases absorption of vitamin K, which may lead to increased anticoagulant effects.
Concurrent use /with stool softener laxatives/ may cause increased absorption of mineral oil and result in the formation of tumor-like deposits in tissues.
There has been a great deal of work on the effect of mineral oil in impeding the absorption of fat soluble vitamins A (and precursors) D, E, K and essential fatty acids. There is no doubt that interference with absorption can occur, particularly of carotene if amounts in food exceed approximately 6000 ppm.

Stability Shelf Life

Stable under recommended storage conditions.
Oxidation and peroxidation when it occurs in mineral oils continues almost at logarithmic rate.

Dates

Last modified: 08-15-2023
1: Yoshino Y, Yuan B, Okusumi S, Aoyama R, Murota R, Kikuchi H, Takagi N, Toyoda
2: Parra-Vargas M, Sandoval-Rodriguez A, Rodriguez-Echevarria R,
3: Márquez-Rodríguez AS, Grajeda-Iglesias C, Sánchez-Bojorge NA,
4: Daveri E, Cremonini E, Mastaloudis A, Hester SN, Wood SM, Waterhouse AL,
5: Chen J, Zhu Y, Zhang W, Peng X, Zhou J, Li F, Han B, Liu X, Ou Y, Yu X.
6: Kang HM, Park BS, Kang HK, Park HR, Yu SB, Kim IR. Delphinidin induces
7: Kim HM, Kim SH, Kang BS. Radioprotective effects of delphinidin on normal
8: Casati L, Pagani F, Fibiani M, Lo Scalzo R, Sibilia V. Potential of
9: Lee DY, Park YJ, Hwang SC, Kim KD, Moon DK, Kim DH. Cytotoxic effects of
10: Wang CH, Zhu LL, Ju KF, Liu JL, Li KP. Anti-inflammatory effect of
11: Aichinger G, Puntscher H, Beisl J, Kütt ML, Warth B, Marko D. Delphinidin
12: Lim WC, Kim H, Kim YJ, Park SH, Song JH, Lee KH, Lee IH, Lee YK, So KA, Choi
13: Goszcz K, Deakin SJ, Duthie GG, Stewart D, Megson IL. Bioavailable
14: Dayoub O, Le Lay S, Soleti R, Clere N, Hilairet G, Dubois S, Gagnadoux F,
15: Tani T, Nishikawa S, Kato M, Tsuda T. Delphinidin 3-rutinoside-rich
16: Vázquez-Calvo Á, Jiménez de Oya N, Martín-Acebes MA, Garcia-Moruno E, Saiz
17: Lim W, Song G. Inhibitory effects of delphinidin on the proliferation of
18: Hidalgo J, Teuber S, Morera FJ, Ojeda C, Flores CA, Hidalgo MA, Núñez L,
19: Chen J, Zhou J, Li F, Zhu Y, Zhang W, Yu X. [Delphinidin induces autophagy in
20: Tatsuzawa F, Tanikawa N, Nakayama M. Red-purple flower color and

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